molecular formula C15H22ClN3O B247976 N-(2-chlorophenyl)-3-(4-ethylpiperazin-1-yl)propanamide

N-(2-chlorophenyl)-3-(4-ethylpiperazin-1-yl)propanamide

Cat. No. B247976
M. Wt: 295.81 g/mol
InChI Key: VAPXLTZAGFLGDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chlorophenyl)-3-(4-ethylpiperazin-1-yl)propanamide, also known as Etizolam, is a thienodiazepine derivative that is used for its anxiolytic, sedative, and hypnotic properties. It was first introduced in Japan in 1983 and has gained popularity in other countries due to its effectiveness and low potential for abuse.

Mechanism of Action

N-(2-chlorophenyl)-3-(4-ethylpiperazin-1-yl)propanamide acts on the gamma-aminobutyric acid (GABA) receptor in the brain, which is responsible for inhibiting neurotransmitters and calming the nervous system. It enhances the activity of GABA, leading to increased sedation, relaxation, and decreased anxiety.
Biochemical and Physiological Effects:
N-(2-chlorophenyl)-3-(4-ethylpiperazin-1-yl)propanamide has been shown to have a rapid onset of action and a short duration of effect. It is rapidly absorbed into the bloodstream and reaches peak plasma levels within 1-2 hours. It is metabolized in the liver and excreted in the urine. N-(2-chlorophenyl)-3-(4-ethylpiperazin-1-yl)propanamide has been shown to have minimal effects on cognitive function, memory, and psychomotor performance.

Advantages and Limitations for Lab Experiments

N-(2-chlorophenyl)-3-(4-ethylpiperazin-1-yl)propanamide has several advantages for use in lab experiments. It has a low potential for abuse and dependence, making it a safer alternative to other benzodiazepines. It is also effective in small doses, making it cost-effective for research purposes. However, N-(2-chlorophenyl)-3-(4-ethylpiperazin-1-yl)propanamide has limitations in terms of its short duration of effect and potential for tolerance and withdrawal symptoms with prolonged use.

Future Directions

There are several future directions for research on N-(2-chlorophenyl)-3-(4-ethylpiperazin-1-yl)propanamide. One area of interest is its potential use in the treatment of post-traumatic stress disorder (PTSD). Another area of research is its effectiveness in combination with other medications for the treatment of anxiety and insomnia. Additionally, there is a need for further research on the long-term effects of N-(2-chlorophenyl)-3-(4-ethylpiperazin-1-yl)propanamide use and its potential for dependence and withdrawal symptoms.
In conclusion, N-(2-chlorophenyl)-3-(4-ethylpiperazin-1-yl)propanamide is a thienodiazepine derivative that has been extensively studied for its anxiolytic, sedative, and hypnotic properties. It acts on the GABA receptor in the brain, leading to increased sedation and relaxation. N-(2-chlorophenyl)-3-(4-ethylpiperazin-1-yl)propanamide has several advantages for use in lab experiments, but also has limitations in terms of its short duration of effect and potential for tolerance and withdrawal symptoms. Further research is needed to explore its potential use in the treatment of PTSD and its long-term effects.

Synthesis Methods

N-(2-chlorophenyl)-3-(4-ethylpiperazin-1-yl)propanamide is synthesized by reacting 2-chlorobenzoyl chloride with 4-ethylpiperazine in the presence of triethylamine and chloroform. The resulting product is then reacted with propionic anhydride to form N-(2-chlorophenyl)-3-(4-ethylpiperazin-1-yl)propanamide.

Scientific Research Applications

N-(2-chlorophenyl)-3-(4-ethylpiperazin-1-yl)propanamide has been extensively studied for its anxiolytic, sedative, and hypnotic properties. It has been used in the treatment of anxiety disorders, insomnia, and panic disorders. It has also been studied for its potential use in the treatment of alcohol withdrawal syndrome, muscle spasms, and epilepsy.

properties

Product Name

N-(2-chlorophenyl)-3-(4-ethylpiperazin-1-yl)propanamide

Molecular Formula

C15H22ClN3O

Molecular Weight

295.81 g/mol

IUPAC Name

N-(2-chlorophenyl)-3-(4-ethylpiperazin-1-yl)propanamide

InChI

InChI=1S/C15H22ClN3O/c1-2-18-9-11-19(12-10-18)8-7-15(20)17-14-6-4-3-5-13(14)16/h3-6H,2,7-12H2,1H3,(H,17,20)

InChI Key

VAPXLTZAGFLGDS-UHFFFAOYSA-N

SMILES

CCN1CCN(CC1)CCC(=O)NC2=CC=CC=C2Cl

Canonical SMILES

CCN1CCN(CC1)CCC(=O)NC2=CC=CC=C2Cl

Origin of Product

United States

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